(+/-)-Sigmoidin A
Overview
Description
(+/-)-Sigmoidin A is a naturally occurring compound belonging to the class of flavonoids. It is isolated from the plant Erythrina sigmoidea, which is known for its medicinal properties. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has attracted significant attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Sigmoidin A involves several steps, starting from readily available precursors. One common synthetic route includes the use of chalcone intermediates, which undergo cyclization and subsequent functional group modifications to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Erythrina sigmoidea or synthetic methods. The extraction process includes solvent extraction, purification, and crystallization steps. Synthetic methods, on the other hand, require optimization of reaction conditions to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Sigmoidin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Its biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: (+/-)-Sigmoidin A shows promise in the development of new therapeutic agents for treating diseases like cancer and cardiovascular disorders.
Industry: It is used in the formulation of dietary supplements and cosmetic products due to its beneficial properties.
Mechanism of Action
The mechanism of action of (+/-)-Sigmoidin A involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways.
Comparison with Similar Compounds
(+/-)-Sigmoidin A can be compared with other flavonoids such as quercetin, kaempferol, and apigenin. While all these compounds share a common flavonoid structure, this compound is unique due to its specific substitution pattern and biological activities. Similar compounds include:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Apigenin: Possesses anti-inflammatory and anticancer activities.
Properties
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLNRAYBCPKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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